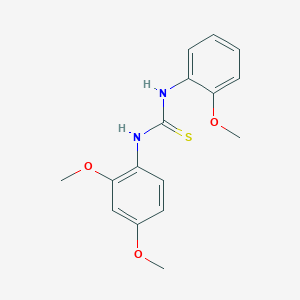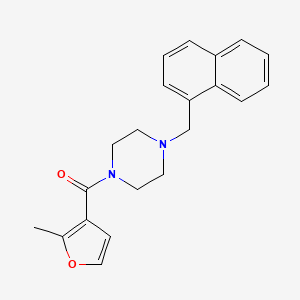![molecular formula C15H18Cl2N2O2 B5764701 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5764701.png)
3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide, also known as DCA, is a chemical compound that has gained significant attention in the field of scientific research. DCA is a synthetic compound that was first synthesized in the 1970s and has since been studied extensively for its potential applications in various fields of research.
作用機序
The mechanism of action of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide involves the inhibition of the enzyme pyruvate dehydrogenase kinase (PDK). PDK is responsible for the phosphorylation of pyruvate dehydrogenase (PDH), which in turn inhibits the conversion of pyruvate to acetyl-CoA in the mitochondria. By inhibiting PDK, 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide promotes the conversion of pyruvate to acetyl-CoA, which increases the production of ATP and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide increases the production of ATP and induces apoptosis in cancer cells. Additionally, 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has also been shown to have neuroprotective effects and has potential applications in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of using 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. Additionally, 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is a relatively stable compound and can be easily synthesized in the lab. However, there are also some limitations to using 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide in lab experiments. One of the major limitations is the potential for off-target effects, which can lead to unintended consequences. Additionally, the efficacy of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide may vary depending on the type of cancer being targeted and the stage of the disease.
将来の方向性
There are several future directions for research on 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide. One area of research is the development of more selective and potent inhibitors of PDK. Additionally, research is needed to determine the optimal dosing and administration of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide for different types of cancer and other diseases. Finally, research is needed to determine the long-term effects of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide on healthy cells and tissues.
Conclusion
In conclusion, 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is a synthetic compound that has gained significant attention in the field of scientific research. 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has potential applications in various fields of research, including cancer research, metabolic disorders, and neurological disorders. 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide inhibits the growth of cancer cells by targeting the mitochondria and inducing apoptosis. 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has several advantages and limitations for lab experiments, and there are several future directions for research on 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide.
合成法
The synthesis of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide involves the reaction of 3,4-dichlorophenyl isocyanate with 2-(4-morpholinyl)ethylamine. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent. The resulting product is purified by recrystallization to obtain pure 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide.
科学的研究の応用
3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is in the field of cancer research. Studies have shown that 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide inhibits the growth of cancer cells by targeting the mitochondria and inducing apoptosis. 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has also been studied for its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Additionally, 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to have neuroprotective effects and has potential applications in the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2/c16-13-3-1-12(11-14(13)17)2-4-15(20)18-5-6-19-7-9-21-10-8-19/h1-4,11H,5-10H2,(H,18,20)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOFRQGFDLTTOY-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine](/img/structure/B5764653.png)



![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5764686.png)
![4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5764693.png)
![1-fluoro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5764696.png)
![1-(2,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5764704.png)
![3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5764713.png)
